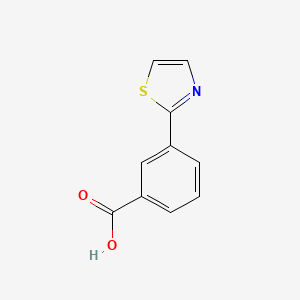

3-(1,3-Thiazol-2-yl)benzoic acid

Descripción general

Descripción

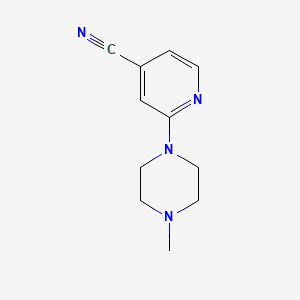

“3-(1,3-Thiazol-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H7NO2S . The IUPAC name for this compound is 3-(1H-1lambda3-thiazol-2-yl)benzoic acid . It has a molecular weight of 205.23 .

Molecular Structure Analysis

The molecular structure of “3-(1,3-Thiazol-2-yl)benzoic acid” can be represented by the SMILES string OC(=O)c1cccc(c1)-c2nccs2 . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Thiazol-2-yl)benzoic acid” include a molecular weight of 205.23 . The compound should be stored at a temperature between 28°C .

Aplicaciones Científicas De Investigación

Drug Discovery

Thiazole derivatives are known for their broad applications in drug discovery due to their therapeutic potential. They have been used in the design and synthesis of compounds with inhibitory activity against various enzymes and receptors .

Organic Synthesis

In organic chemistry, thiazoles serve as key building blocks for synthesizing a wide range of complex molecules, contributing to the development of new synthetic methodologies .

Polymer Chemistry

Thiazole compounds can be incorporated into polymers to enhance their properties, such as thermal stability and electrical conductivity, which are crucial for advanced material applications .

Supramolecular Chemistry

Due to their ability to form stable heterocyclic rings, thiazoles are utilized in supramolecular chemistry for creating novel molecular structures with specific functions .

Bioconjugation and Chemical Biology

Thiazoles find applications in bioconjugation techniques where they are used to link biomolecules together for studying biological processes or for therapeutic purposes .

Fluorescent Imaging

Some thiazole derivatives exhibit fluorescence, making them useful for imaging applications in biological research to track and visualize cellular processes .

Antimicrobial Activity

Thiazole derivatives have been synthesized with discrete antimicrobial activity, providing potential options for developing new antimicrobial agents .

Agriculture

Certain thiazole compounds have shown promise in promoting plant growth, increasing seed yield, and enhancing oil content in crops like rapeseed .

Propiedades

IUPAC Name |

3-(1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFSSABBFANDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610558 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-2-yl)benzoic acid | |

CAS RN |

847956-27-8 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)